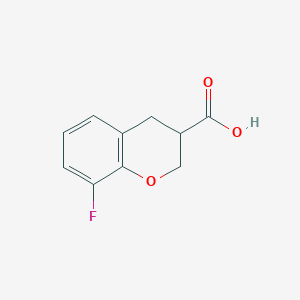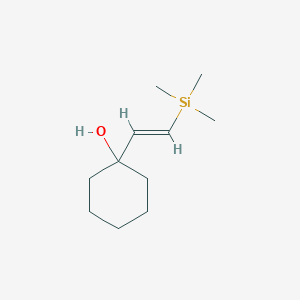![molecular formula C10H4N2O3 B11901025 Furo[3,4-f]quinazoline-7,9-dione CAS No. 31611-50-4](/img/structure/B11901025.png)
Furo[3,4-f]quinazoline-7,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,4-f]quinazoline-7,9-dione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its fused ring structure, which includes a furan ring and a quinazoline ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,4-f]quinazoline-7,9-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of anthranilic acid and potassium cyanate, which react to form o-ureidobenzoic acid. This intermediate undergoes cyclization upon heating with acid or base to yield the desired quinazoline-2,4(1H,3H)-dione .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of microwave-assisted synthesis and phase-transfer catalysis can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
Furo[3,4-f]quinazoline-7,9-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction can produce dihydroquinazoline compounds .
Scientific Research Applications
Furo[3,4-f]quinazoline-7,9-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of furo[3,4-f]quinazoline-7,9-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as protein kinases, which play a crucial role in cell signaling and regulation . By binding to the active sites of these enzymes, this compound can disrupt their normal function, leading to various biological effects .
Comparison with Similar Compounds
Furo[3,4-f]quinazoline-7,9-dione can be compared with other similar compounds, such as:
Pyrimidine Derivatives: These compounds also have fused ring structures and exhibit diverse biological activities, including anticancer and antimicrobial properties.
Quinazolinone Derivatives: These compounds are structurally related and possess a wide range of pharmacological activities, such as anti-inflammatory and analgesic effects.
The uniqueness of this compound lies in its specific ring structure, which can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
31611-50-4 |
|---|---|
Molecular Formula |
C10H4N2O3 |
Molecular Weight |
200.15 g/mol |
IUPAC Name |
furo[3,4-f]quinazoline-7,9-dione |
InChI |
InChI=1S/C10H4N2O3/c13-9-5-1-2-7-6(3-11-4-12-7)8(5)10(14)15-9/h1-4H |
InChI Key |
NIXGKJXFPSXYFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC=C2C3=C1C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B11900945.png)
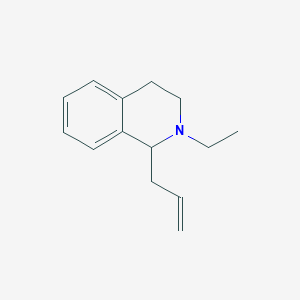
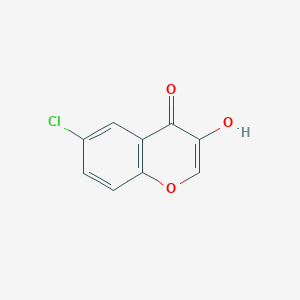
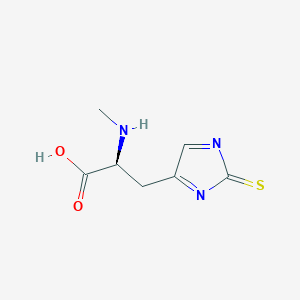
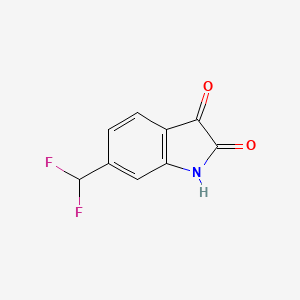

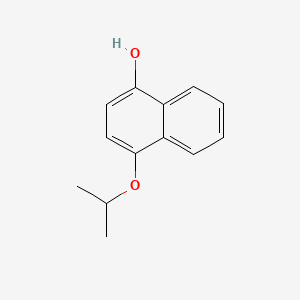
![3-Methylisothiazolo[5,4-b]quinoline](/img/structure/B11901006.png)

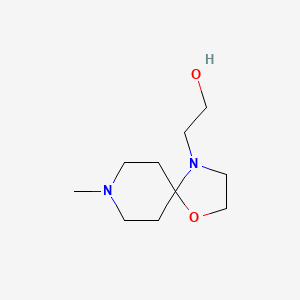
![1-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11901010.png)
